molecular formula C8H14O3 B2886478 3-(3-Methoxycyclobutyl)propanoic acid CAS No. 2275326-03-7

3-(3-Methoxycyclobutyl)propanoic acid

Cat. No.: B2886478
CAS No.: 2275326-03-7
M. Wt: 158.197
InChI Key: QZYNKOPJXFKUNJ-UHFFFAOYSA-N
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Description

3-(3-Methoxycyclobutyl)propanoic acid is an organic compound characterized by a cyclobutyl ring substituted with a methoxy group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxycyclobutyl)propanoic acid typically involves the cyclization of appropriate precursors followed by functional group modifications One common method involves the reaction of a cyclobutyl precursor with methanol in the presence of an acid catalyst to introduce the methoxy group

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxycyclobutyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-Hydroxycyclobutyl)propanoic acid.

    Reduction: Formation of 3-(3-Methoxycyclobutyl)propanol.

    Substitution: Formation of 3-(3-Halocyclobutyl)propanoic acid derivatives.

Scientific Research Applications

3-(3-Methoxycyclobutyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxycyclobutyl)propanoic acid involves its interaction with specific molecular targets. The methoxy group and the propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a cyclobutyl ring.

    3-(3-Hydroxycyclobutyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

3-(3-Methoxycyclobutyl)propanoic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to similar compounds with phenyl or hydroxyl substitutions. This uniqueness can lead to different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-methoxycyclobutyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-7-4-6(5-7)2-3-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYNKOPJXFKUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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